molecular formula C9H14N2O2S B1379669 4-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1547880-06-7

4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Cat. No. B1379669
M. Wt: 214.29 g/mol
InChI Key: WHSPCRQYXZDTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methyl]benzene-1-sulfonamide, also known as DABS-amine, is a versatile reagent used in analytical chemistry, biochemistry, and pharmaceutical research. It is an organo-sulphur compound with the molecular weight of 214.29 g/mol .


Synthesis Analysis

The synthesis of sulfonamides like 4-[(Dimethylamino)methyl]benzene-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines . This method has emerged as a highly useful approach for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .


Molecular Structure Analysis

The molecular structure of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is represented by the InChI code 1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13) .

It is stored at room temperature .

Scientific Research Applications

Sulfonamide-Based Therapeutic Agents

Sulfonamides, encompassing 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, have a rich history of medicinal use, with their primary sulfonamide moiety being a cornerstone in the development of various clinically used drugs. This includes diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing the chemical group's versatility and critical role in pharmaceuticals. Recent advancements have seen the emergence of novel drugs like apricoxib and pazopanib, which further leverage the sulfonamide structure for antitumor activities, among other applications. The ongoing exploration of sulfonamides is driven by the need for selective drugs targeting specific conditions, indicating a future where sulfonamides continue to play a pivotal role in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Amyloid Imaging in Alzheimer's Disease

The sulfonamide derivative has been instrumental in the advancement of amyloid imaging, particularly in Alzheimer's disease research. Compounds like 4-[(Dimethylamino)methyl]benzene-1-sulfonamide have been used to develop radioligands for PET imaging, aiding in the early detection and understanding of Alzheimer's pathology. This innovative application underscores the compound's potential beyond conventional therapeutic uses, offering insights into disease mechanisms and progression (Nordberg, 2007).

Environmental and Health Impacts of Sulfonamides

Beyond their therapeutic benefits, sulfonamides' presence in the environment, partly due to agricultural use, poses challenges for human health. The persistence of these compounds can lead to microbial resistance, affecting the global ecosystem and human health. This aspect of sulfonamide research highlights the need for sustainable use and disposal practices to mitigate adverse environmental impacts (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Advances in Sulfonamide-Based Medicinal Chemistry

The exploration of sulfonamide derivatives continues to be a fertile ground for discovering new therapeutic agents. These efforts have led to sulfonamides being utilized across a spectrum of medicinal applications, including as antiviral, anticancer, and anti-inflammatory agents. The diversity of sulfonamide-based drugs underscores the structural motif's importance in drug discovery, promising further innovations in treating various diseases (Gulcin & Taslimi, 2018).

Safety And Hazards

The safety information for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[(dimethylamino)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSPCRQYXZDTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]benzene-1-sulfonamide

CAS RN

1547880-06-7
Record name 4-[(dimethylamino)methyl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.